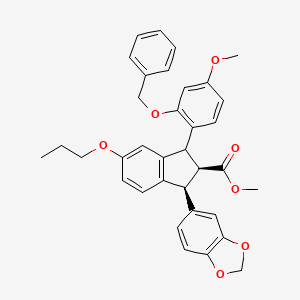
methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, esterification, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions, and efficient purification techniques. Techniques such as chromatography and crystallization are often employed to isolate and purify the final product. The scalability of the synthesis process is crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate
- Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
191106-49-7 |
|---|---|
Molekularformel |
C35H34O7 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C35H34O7/c1-4-16-39-25-12-13-26-28(18-25)33(27-14-11-24(37-2)19-30(27)40-20-22-8-6-5-7-9-22)34(35(36)38-3)32(26)23-10-15-29-31(17-23)42-21-41-29/h5-15,17-19,32-34H,4,16,20-21H2,1-3H3/t32-,33?,34-/m0/s1 |
InChI-Schlüssel |
OMIPCBYDIKKOKJ-ICUIMKRYSA-N |
Isomerische SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@@H](C2C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
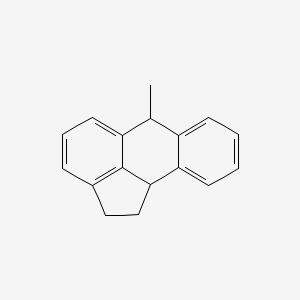
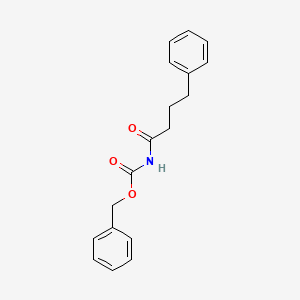
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
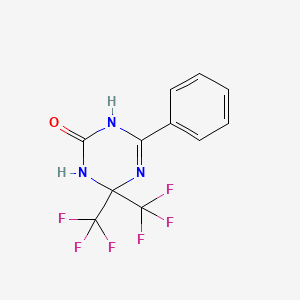
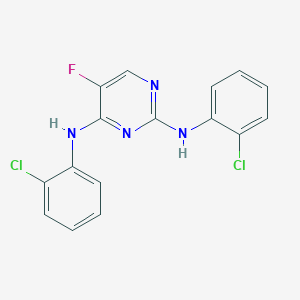
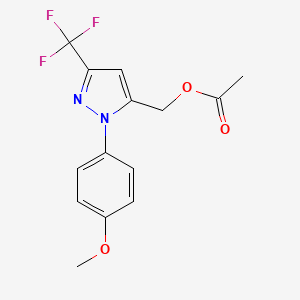
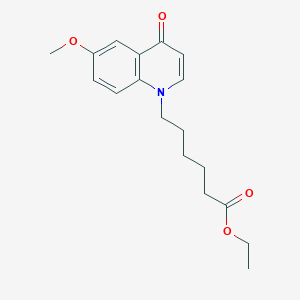
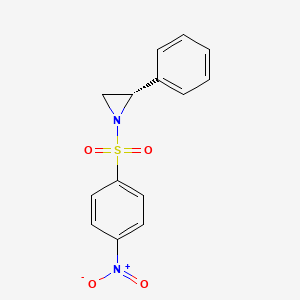
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
